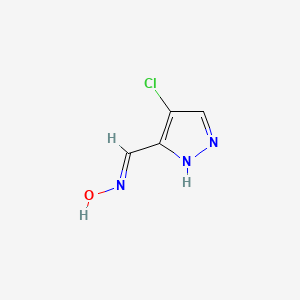
2-Amino-3-(pyridin-2-yl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-3-(pyridin-2-yl)propan-1-ol is an organic compound with the molecular formula C8H12N2O It features a pyridine ring attached to a propanol chain, which is further substituted with an amino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
-
Reductive Amination: : One common method to synthesize 2-Amino-3-(pyridin-2-yl)propan-1-ol involves the reductive amination of 2-pyridinecarboxaldehyde with 3-aminopropanol. This reaction typically uses a reducing agent like sodium cyanoborohydride (NaBH3CN) under mild acidic conditions to facilitate the formation of the desired product.
-
Grignard Reaction: : Another synthetic route involves the reaction of 2-bromopyridine with a Grignard reagent, such as 3-hydroxypropylmagnesium bromide. This reaction proceeds under anhydrous conditions and requires a subsequent hydrolysis step to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above methods, focusing on scalability, cost-effectiveness, and yield. Continuous flow reactors and catalytic hydrogenation are often employed to enhance efficiency and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation: : 2-Amino-3-(pyridin-2-yl)propan-1-ol can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), to form corresponding ketones or carboxylic acids.
-
Reduction: : The compound can be reduced using agents such as lithium aluminum hydride (LiAlH4) to yield various reduced forms, including alcohols and amines.
-
Substitution: : Nucleophilic substitution reactions can occur at the amino group or the hydroxyl group, leading to the formation of various derivatives. Common reagents include alkyl halides and acyl chlorides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium cyanoborohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, 2-Amino-3-(pyridin-2-yl)propan-1-ol serves as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology
The compound’s structure, featuring both amino and hydroxyl groups, makes it a potential ligand for biological studies. It can interact with various biomolecules, facilitating research in enzyme inhibition and receptor binding.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its derivatives may exhibit pharmacological activities, such as anti-inflammatory or antimicrobial effects, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and intermediates. Its reactivity and functional groups make it suitable for producing various industrial products, including polymers and resins.
Wirkmechanismus
The mechanism by which 2-Amino-3-(pyridin-2-yl)propan-1-ol exerts its effects depends on its interaction with molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the hydroxyl group can participate in nucleophilic or electrophilic reactions. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-3-(pyridin-3-yl)propan-1-ol: Similar structure but with the pyridine ring attached at the 3-position.
2-Amino-3-(pyridin-4-yl)propan-1-ol: Pyridine ring attached at the 4-position.
2-Amino-3-(pyridin-2-yl)butan-1-ol: Similar structure with an additional methyl group on the propanol chain.
Uniqueness
2-Amino-3-(pyridin-2-yl)propan-1-ol is unique due to its specific substitution pattern, which influences its reactivity and interaction with biological targets. The position of the pyridine ring and the presence of both amino and hydroxyl groups provide distinct chemical properties, making it valuable for various applications.
Eigenschaften
Molekularformel |
C8H12N2O |
|---|---|
Molekulargewicht |
152.19 g/mol |
IUPAC-Name |
2-amino-3-pyridin-2-ylpropan-1-ol |
InChI |
InChI=1S/C8H12N2O/c9-7(6-11)5-8-3-1-2-4-10-8/h1-4,7,11H,5-6,9H2 |
InChI-Schlüssel |
WKEQJAOJUWOVAM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)CC(CO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



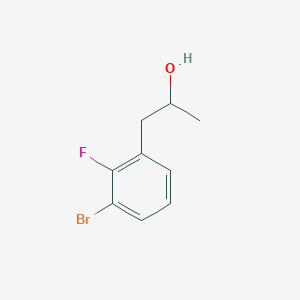

![Phenol, 2-[(4S)-4,5-dihydro-4-phenyl-2-oxazolyl]-](/img/structure/B12088647.png)
![(5-Bromo-1-propyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B12088655.png)
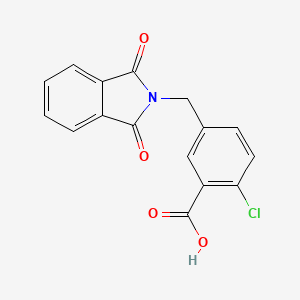

![3-[1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]sulfanylpropanenitrile](/img/structure/B12088665.png)
![prop-2-enyl 3-[[7-acetamido-2-phenyl-8-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoate](/img/structure/B12088671.png)
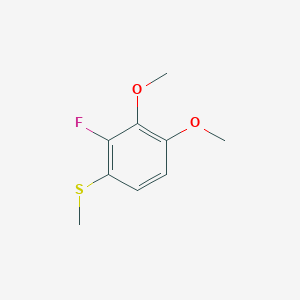

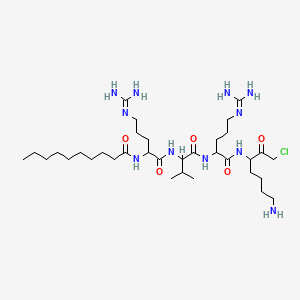
![2-[2-Hydroxy-3,8,8,17,19-pentamethyl-9-(3,4,5-trihydroxyoxan-2-yl)oxy-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-22-yl]propan-2-yl acetate](/img/structure/B12088699.png)
